![molecular formula C8H9ClOS B14639033 2-Chloro-4-[(methylsulfanyl)methyl]phenol CAS No. 54373-39-6](/img/structure/B14639033.png)
2-Chloro-4-[(methylsulfanyl)methyl]phenol
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Overview
Description
2-Chloro-4-[(methylsulfanyl)methyl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chlorine atom and a methylsulfanyl group attached to a benzene ring with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[(methylsulfanyl)methyl]phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 2-chloro-4-nitrophenol with methylthiol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of a Meisenheimer complex, followed by the elimination of the nitro group and substitution with the methylsulfanyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[(methylsulfanyl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or sodium alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
2-Chloro-4-[(methylsulfanyl)methyl]phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-Chloro-4-[(methylsulfanyl)methyl]phenol involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methylphenol: Similar structure but lacks the methylsulfanyl group.
4-Chloro-2-methylphenol: Another isomer with different substitution pattern.
2-Chloro-4-(methylsulfonyl)phenol: Contains a sulfonyl group instead of a sulfanyl group.
Uniqueness
2-Chloro-4-[(methylsulfanyl)methyl]phenol is unique due to the presence of both chlorine and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
54373-39-6 |
---|---|
Molecular Formula |
C8H9ClOS |
Molecular Weight |
188.67 g/mol |
IUPAC Name |
2-chloro-4-(methylsulfanylmethyl)phenol |
InChI |
InChI=1S/C8H9ClOS/c1-11-5-6-2-3-8(10)7(9)4-6/h2-4,10H,5H2,1H3 |
InChI Key |
SFSHWTVKYMFBIG-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=CC(=C(C=C1)O)Cl |
Origin of Product |
United States |
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